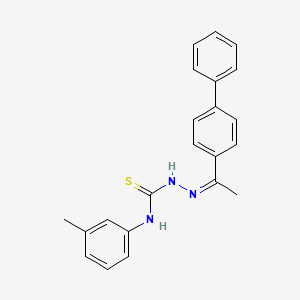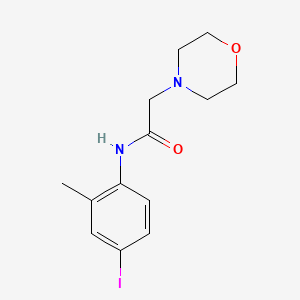
4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been extensively studied for its various therapeutic properties and has shown promising results in preclinical studies.
科学的研究の応用
4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results as a potential inhibitor of various cancer cell lines. It has also been studied for its potential anti-inflammatory effects and has shown to be effective in reducing inflammation in preclinical studies. Additionally, this compound has been studied for its potential use in the treatment of diabetes and has shown to be effective in improving insulin sensitivity in animal models.
作用機序
The mechanism of action of 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of various kinases and transcription factors, which are important for cancer cell growth and survival. In diabetes research, this compound has been shown to improve insulin sensitivity by inhibiting the activity of various enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various preclinical models. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models. Additionally, this compound has been shown to reduce inflammation in preclinical studies.
実験室実験の利点と制限
The advantages of using 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for various enzymes and signaling pathways. Additionally, this compound has shown promising results in preclinical studies, which makes it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide. One potential direction is to further study its therapeutic potential in various diseases such as cancer, diabetes, and inflammation. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more potent and selective analogs of this compound. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Overall, the research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of 4-iodo-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of the compound and has been extensively used in various research studies.
特性
IUPAC Name |
4-iodo-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-10-2-1-7-13-11(10)15/h1-7,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFLKJFCTAZQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(4-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B5464936.png)
![6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5464939.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}dipropanamide](/img/structure/B5464951.png)
![(2R*,6S*)-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5464962.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5464975.png)
![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5464983.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464990.png)
![N-cyclopropyl-1'-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465005.png)
![ethyl {[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5465017.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)
![(3R*,3aR*,7aR*)-1-[5-(methoxymethyl)-2-furoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5465033.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5465039.png)

